N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a benzyl group substituted with methoxy groups, a phthalazinone moiety, and an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multiple steps, including the formation of the benzyl and phthalazinone intermediates, followed by their coupling through an acetamide linkage. Common reagents and conditions may include:
Starting Materials: 3,4-dimethoxybenzyl chloride, 4-hydroxyphthalazinone, acetic anhydride.
Reaction Conditions: Solvents such as dichloromethane or ethanol, catalysts like triethylamine, and temperature control.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide may undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the phthalazinone moiety.
Substitution: Nucleophilic substitution reactions at the benzyl or phthalazinone positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide: can be compared with other benzyl or phthalazinone derivatives.
This compound: may share similarities with compounds like 3,4-dimethoxybenzylamine or 4-hydroxyphthalazinone derivatives.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-8-7-12(9-17(16)26-2)11-20-18(23)10-15-13-5-3-4-6-14(13)19(24)22-21-15/h3-9H,10-11H2,1-2H3,(H,20,23)(H,22,24) |
InChI Key |
HAQMPTQFHGMZFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC2=NNC(=O)C3=CC=CC=C32)OC |
Origin of Product |
United States |
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